molecular formula C18H18N2O2S B2422836 1-cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole CAS No. 886923-69-9

1-cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole

Cat. No.: B2422836
CAS No.: 886923-69-9
M. Wt: 326.41
InChI Key: GENFKYUMUCHURK-DHZHZOJOSA-N
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Description

1-cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a cinnamyl group and an ethylsulfonyl group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing benzimidazoles is the Debus–Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of microwave irradiation to accelerate the reaction and improve efficiency . The specific industrial methods for producing 1-cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole would likely involve similar optimization techniques.

Chemical Reactions Analysis

Types of Reactions

1-cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzimidazole core can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. Benzimidazole derivatives often act by binding to enzymes or receptors, thereby modulating their activity. The cinnamyl and ethylsulfonyl groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole is unique due to the presence of both cinnamyl and ethylsulfonyl groups, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. These structural features can influence its reactivity, solubility, and potential therapeutic applications.

Properties

IUPAC Name

2-ethylsulfonyl-1-[(E)-3-phenylprop-2-enyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-2-23(21,22)18-19-16-12-6-7-13-17(16)20(18)14-8-11-15-9-4-3-5-10-15/h3-13H,2,14H2,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENFKYUMUCHURK-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)C1=NC2=CC=CC=C2N1C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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